Diethyl-1H-1,2,3-triazole-4-carboxamide
Description
Structure
2D Structure
Properties
Molecular Formula |
C7H12N4O |
|---|---|
Molecular Weight |
168.20 g/mol |
IUPAC Name |
N,N-diethyl-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C7H12N4O/c1-3-11(4-2)7(12)6-5-8-10-9-6/h5H,3-4H2,1-2H3,(H,8,9,10) |
InChI Key |
DWDGLTOISKCKBW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=NNN=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl-1H-1,2,3-triazole-4-carboxamide typically involves the cycloaddition reaction between an azide and an alkyne, a process commonly referred to as “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it highly efficient and widely used in organic synthesis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Diethyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the triazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed under basic or acidic conditions
Major Products
The major products formed from these reactions include various substituted triazoles, amines, and oxides, which can be further utilized in different applications .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of Diethyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including the suppression of disease-related pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of 1H-1,2,3-triazole-4-carboxamide derivatives allows for direct comparisons with Diethyl-1H-1,2,3-triazole-4-carboxamide. Below is a detailed analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected 1H-1,2,3-Triazole-4-Carboxamide Derivatives
Key Comparative Insights:
Substituent Effects on Bioactivity :
- The difluorophenylmethyl group in Rufinamide confers specificity for neurological targets, while N,N-diphenyl substitutions in β-cell protectives enhance interactions with ER stress pathways .
- Diethyl groups in the query compound may improve pharmacokinetic properties but require empirical validation.
Structural Diversity and Target Selectivity: C5 modifications (e.g., methyl or amino groups) influence steric and electronic properties. For example, the 5-methyl group in N,N-diphenyl derivatives enhances β-cell protection, while 5-amino substitution in LexA inhibitors enables hydrogen bonding with bacterial targets .
Clinical vs. Preclinical Status :
- Rufinamide is FDA-approved, underscoring the therapeutic viability of triazole-carboxamides .
- Most analogs (e.g., LexA inhibitors, β-cell protectives) remain in preclinical stages, highlighting the need for further optimization .
Synthetic Accessibility :
- Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) is widely employed for triazole synthesis . Diethyl substitutions may be introduced via alkylation of precursor amides.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
